molecular formula C21H39N3O3 B15008048 4-Hydroxy-4,7,7,9,9-pentamethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

4-Hydroxy-4,7,7,9,9-pentamethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Cat. No.: B15008048
M. Wt: 381.6 g/mol
InChI Key: UYCDKYYLWWFWGU-UHFFFAOYSA-N
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Description

4-Hydroxy-4,7,7,9,9-pentamethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one is a complex organic compound known for its unique structure and properties. This compound is characterized by its spirocyclic framework, which includes a piperidine ring and multiple methyl groups, contributing to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-4,7,7,9,9-pentamethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one typically involves multiple steps. One common method starts with the reduction of 4-oxo-2,2,6,6-tetramethylpiperidine to 4-hydroxy-2,2,6,6-tetramethylpiperidine using catalytic hydrogenation in water . The resulting product is then reacted with formaldehyde or paraformaldehyde and formic acid under controlled conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-4,7,7,9,9-pentamethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like halides or amines. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

4-Hydroxy-4,7,7,9,9-pentamethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Hydroxy-4,7,7,9,9-pentamethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-4,7,7,9,9-pentamethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one stands out due to its spirocyclic framework and multiple methyl groups, which contribute to its unique chemical and physical properties. These features make it particularly valuable in applications requiring high stability and reactivity.

Properties

Molecular Formula

C21H39N3O3

Molecular Weight

381.6 g/mol

IUPAC Name

4-hydroxy-4,7,7,9,9-pentamethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

InChI

InChI=1S/C21H39N3O3/c1-16(2)10-14(11-17(3,4)22-16)24-15(25)27-21(20(24,9)26)12-18(5,6)23-19(7,8)13-21/h14,22-23,26H,10-13H2,1-9H3

InChI Key

UYCDKYYLWWFWGU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)N2C(=O)OC3(C2(C)O)CC(NC(C3)(C)C)(C)C)C

Origin of Product

United States

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